[5-Chloro-2-(difluoromethoxy)phenyl]methanamine
Overview
Description
[5-Chloro-2-(difluoromethoxy)phenyl]methanamine: is an organic compound with the molecular formula C8H8ClF2NO It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-(difluoromethoxy)benzaldehyde.
Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine can undergo oxidation reactions to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules in organic synthesis.
Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency.
Biology:
Biological Probes: The compound can be used to develop biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors or ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
- [5-Chloro-2-(difluoromethoxy)benzylamine hydrochloride]
- [2-Chloro-6-(difluoromethoxy)phenyl]methanamine
Comparison:
- Structural Differences: The position of the chlorine and difluoromethoxy groups on the benzene ring can significantly affect the compound’s reactivity and biological activity.
- Reactivity: Compounds with different substitution patterns may exhibit varying reactivity in chemical reactions, influencing their suitability for specific applications .
Conclusion
[5-Chloro-2-(difluoromethoxy)phenyl]methanamine is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its applications in biology, medicine, and material science highlight its importance in advancing research and development.
Properties
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKCIJXTOOLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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